1,3-Dioxo-2-(3-{[2-(trifluoromethyl)phenyl]carbamoyl}phenyl)isoindole-5-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1,3-Dioxo-2-(3-{[2-(trifluoromethyl)phenyl]carbamoyl}phenyl)isoindole-5-carboxylic acid typically involves multiple steps, including the formation of the isoindole core and subsequent functionalization with the trifluoromethylphenyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance .
Chemical Reactions Analysis
1,3-Dioxo-2-(3-{[2-(trifluoromethyl)phenyl]carbamoyl}phenyl)isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2-(3-{[2-(trifluoromethyl)phenyl]carbamoyl}phenyl)isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to various receptors, making it a valuable compound in medicinal chemistry . The isoindole core plays a crucial role in its biological activity, allowing it to interact with multiple pathways and molecular targets .
Comparison with Similar Compounds
1,3-Dioxo-2-(3-{[2-(trifluoromethyl)phenyl]carbamoyl}phenyl)isoindole-5-carboxylic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the isoindole core and exhibit similar biological activities.
Trifluoromethyl-substituted compounds: These compounds have the trifluoromethyl group, which enhances their reactivity and binding affinity.
This compound stands out due to its unique combination of the isoindole core and the trifluoromethyl group, making it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C23H13F3N2O5 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
1,3-dioxo-2-[3-[[2-(trifluoromethyl)phenyl]carbamoyl]phenyl]isoindole-5-carboxylic acid |
InChI |
InChI=1S/C23H13F3N2O5/c24-23(25,26)17-6-1-2-7-18(17)27-19(29)12-4-3-5-14(10-12)28-20(30)15-9-8-13(22(32)33)11-16(15)21(28)31/h1-11H,(H,27,29)(H,32,33) |
InChI Key |
ROKXHEAZANTZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
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